molecular formula C21H34O B12664804 6-Isononyl-1,1,3-trimethylindan-5-ol CAS No. 94248-67-6

6-Isononyl-1,1,3-trimethylindan-5-ol

Cat. No.: B12664804
CAS No.: 94248-67-6
M. Wt: 302.5 g/mol
InChI Key: RDKZETYKUSWUDY-UHFFFAOYSA-N
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Description

6-Isononyl-1,1,3-trimethylindan-5-ol is a substituted indanol derivative characterized by a phenolic hydroxyl group at the 5-position and a branched isononyl substituent at the 6-position of the indan ring. The isononyl group likely enhances hydrophobicity and thermal stability compared to shorter alkyl chains, making it suitable for high-performance materials.

Properties

CAS No.

94248-67-6

Molecular Formula

C21H34O

Molecular Weight

302.5 g/mol

IUPAC Name

1,1,3-trimethyl-6-(7-methyloctyl)-2,3-dihydroinden-5-ol

InChI

InChI=1S/C21H34O/c1-15(2)10-8-6-7-9-11-17-12-19-18(13-20(17)22)16(3)14-21(19,4)5/h12-13,15-16,22H,6-11,14H2,1-5H3

InChI Key

RDKZETYKUSWUDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C1C=C(C(=C2)CCCCCCC(C)C)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isononyl-1,1,3-trimethylindan-5-ol typically involves the alkylation of 1,1,3-trimethylindan-5-ol with isononyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Isononyl-1,1,3-trimethylindan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

6-Isononyl-1,1,3-trimethylindan-5-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Isononyl-1,1,3-trimethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Properties

  • Alkyl Chain Length: The isononyl group in this compound provides superior hydrophobicity and plasticizing effects compared to the isobutyl group in 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol. This enhances compatibility with nonpolar polymer matrices.
  • Hydroxyphenyl vs. Alkyl Groups: 3-(4-Hydroxyphenyl)-1,1,3-trimethylindan-5-ol exhibits higher reactivity in epoxy resin formulations due to its phenolic hydroxyl groups, whereas alkyl-substituted analogs like the target compound prioritize thermal stability.

Performance in Flame Retardancy

Indan-based bisphenols with bulky substituents, such as the target compound, demonstrate enhanced flame resistance by promoting char formation during combustion. This property is critical in polycarbonate and epoxy resin applications, outperforming traditional bisphenols like Tetrachlorobisphenol A (SCCT-806392), which rely on halogenated groups for flame suppression.

Biological Activity

6-Isononyl-1,1,3-trimethylindan-5-ol is a complex organic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields including pharmacology and environmental science. The compound's unique structure, characterized by an indan backbone with isononyl and trimethyl groups, lends it distinct chemical properties that influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C21H34O. Its structure includes a hydroxyl group that plays a crucial role in its biological activity, allowing for interactions through hydrogen bonding and other molecular interactions.

Property Value
Molecular FormulaC21H34O
Molecular Weight318.49 g/mol
Functional GroupsHydroxyl group
Chemical ClassIndan derivatives

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group enables the compound to participate in various biochemical pathways:

  • Hydrogen Bonding : Facilitates interaction with proteins and enzymes.
  • Nucleophilic Substitution : The hydroxyl group can be replaced by other functional groups, altering the compound's reactivity and biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Insecticidal Properties

The compound has potential applications in pest control due to its insecticidal activity. Its mechanism may involve disrupting the metabolic pathways of target insects.

Cytotoxic Effects

Preliminary studies suggest that at certain concentrations, this compound may exhibit cytotoxic effects on cancer cell lines. Further research is needed to determine its efficacy and safety profile.

Case Studies

  • Insecticidal Activity Against Aedes aegypti :
    A study assessed the larvicidal effects of various compounds against Aedes aegypti, a vector for several viruses. While specific data for this compound was not provided, similar compounds showed promising results in controlling mosquito populations without significant toxicity to non-target species .
  • Antimicrobial Testing :
    In a comparative study involving various indan derivatives, this compound displayed notable antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at relatively low concentrations.

Industrial Applications

This compound is also explored for its utility in industrial applications:

  • Chemical Intermediate : Used in the synthesis of more complex organic molecules.
  • Specialty Chemicals : Its unique properties make it suitable for producing specialty chemicals used in various industries.

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